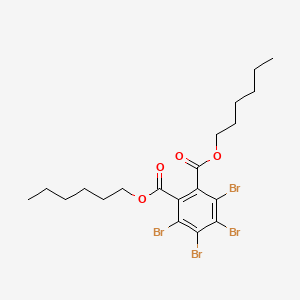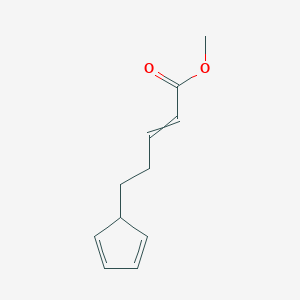
2-Hydroxy-3-phenoxypropyl benzylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-phenoxypropyl benzylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is known for its unique chemical structure, which includes a benzylcarbamate group attached to a 2-hydroxy-3-phenoxypropyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-phenoxypropyl benzylcarbamate typically involves the reaction of 2-Hydroxy-3-phenoxypropylamine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-phenoxypropyl benzylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 2-oxo-3-phenoxypropyl benzylcarbamate.
Reduction: Formation of 2-hydroxy-3-phenoxypropylamine.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-Hydroxy-3-phenoxypropyl benzylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of polymers and coatings due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-phenoxypropyl benzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylcarbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The phenoxy group may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3-phenoxypropyl acrylate: Similar structure but with an acrylate group instead of a benzylcarbamate.
2-Hydroxyethyl methacrylate: Contains a hydroxyethyl group and a methacrylate moiety.
Glycerol dimethacrylate: Features a glycerol backbone with methacrylate groups.
Uniqueness
2-Hydroxy-3-phenoxypropyl benzylcarbamate is unique due to its combination of a benzylcarbamate group and a phenoxypropyl moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
Propriétés
Numéro CAS |
105245-22-5 |
|---|---|
Formule moléculaire |
C17H19NO4 |
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
(2-hydroxy-3-phenoxypropyl) N-benzylcarbamate |
InChI |
InChI=1S/C17H19NO4/c19-15(12-21-16-9-5-2-6-10-16)13-22-17(20)18-11-14-7-3-1-4-8-14/h1-10,15,19H,11-13H2,(H,18,20) |
Clé InChI |
LLAZXMVXOGWJHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)OCC(COC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


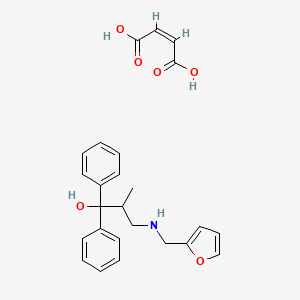
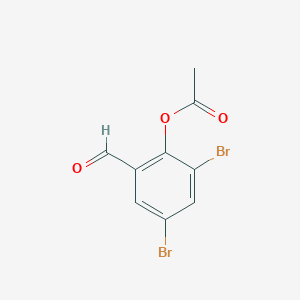
![[(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methoxy]acetonitrile](/img/structure/B14332164.png)
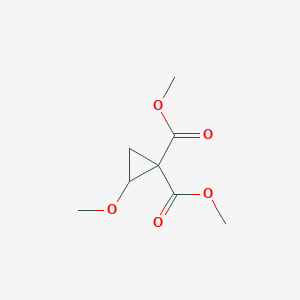

![1-[(Prop-1-yn-1-yl)sulfanyl]propadiene](/img/structure/B14332182.png)



![2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione](/img/structure/B14332215.png)
